molecular formula C10H11NO B8152754 3-Methyl-5-vinylbenzamide

3-Methyl-5-vinylbenzamide

Cat. No.: B8152754
M. Wt: 161.20 g/mol
InChI Key: BTVGVTZWPJWYJW-UHFFFAOYSA-N
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Description

3-Methyl-5-vinylbenzamide is a synthetic small molecule based on the benzamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzamide derivatives are extensively investigated for their potential as allosteric activators of the glucokinase (GK) enzyme, a key target for managing type 2 diabetes . These activators enhance the conversion of glucose to glucose-6-phosphate in pancreatic β-cells and liver hepatocytes, helping to reduce blood glucose levels and stimulate insulin secretion . The 3,5-disubstituted pattern on the benzamide ring is particularly recognized for its complementary binding to the allosteric site of the GK protein . The vinyl functional group on this compound presents a reactive handle for further chemical exploration, such as in the synthesis of more complex molecules or novel chemical libraries. Researchers can utilize this compound as a valuable building block or intermediate in developing potential therapeutics, probing biological mechanisms, or conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-8-4-7(2)5-9(6-8)10(11)12/h3-6H,1H2,2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVGVTZWPJWYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Routes to Substituted Benzamide (B126) Scaffolds

The amide bond is a cornerstone of organic and medicinal chemistry, and numerous methods have been developed for its formation. rsc.org These routes typically involve the reaction of a carboxylic acid derivative with an amine.

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable salt. rsc.org To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved using coupling reagents that activate the carboxylic acid. algoreducation.com

Common coupling agents facilitate the condensation of carboxylic acids and amines under mild conditions. These reagents transform the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism of Action
Carbodiimides DCC, EDCl, DIC Activate the carboxylic acid to form a reactive O-acylisourea intermediate. algoreducation.com
Uronium/Guanidinium Salts HATU, HBTU, HCTU Form highly reactive activated esters that readily react with amines.

The general mechanism begins with the activation of the carboxylic acid, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to yield the amide and a byproduct derived from the coupling agent. algoreducation.com

A highly reliable and widely used method for synthesizing amides is the acylation of an amine using a more reactive carboxylic acid derivative, most commonly an acyl chloride. libretexts.orgderpharmachemica.com This method, often referred to as N-acylation, is a direct application of nucleophilic acyl substitution. researchgate.net

The process involves two main steps:

Activation of the Carboxylic Acid : The carboxylic acid (e.g., 3-methyl-5-vinylbenzoic acid) is converted to a highly electrophilic acyl chloride. This is typically achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). derpharmachemica.com

Reaction with Amine : The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine. The reaction is often exothermic and rapid. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a salt with the unreacted amine. derpharmachemica.com

An alternative to acyl chlorides is the use of acid anhydrides. While generally less reactive than acyl chlorides, they are also effective acylating agents for forming amides. libretexts.org

Methodologies for Introduction of Vinyl Functionality onto Aromatic Systems

Installing a vinyl group (–CH=CH₂) onto an aromatic ring is a key transformation in organic synthesis. wikipedia.orgbartleby.com Several powerful methods exist, with palladium-catalyzed cross-coupling reactions and olefination strategies being the most prominent.

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful method for forming a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org It is particularly useful for the vinylation of aryl halides. organic-chemistry.org To synthesize 3-Methyl-5-vinylbenzamide, this reaction could be employed by starting with a di-substituted benzene (B151609) ring, for example, 3-bromo-5-methylbenzamide, and coupling it with ethylene gas in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov

The catalytic cycle of the Heck reaction generally involves three key steps:

Oxidative Addition : A palladium(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex. wikipedia.org

Alkene Insertion (Syn-Addition) : The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. wikipedia.org

Beta-Hydride Elimination (Syn-Elimination) : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylated aromatic product and a palladium-hydride species. The base regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The Heck reaction is known for its excellent stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org

Olefination reactions provide a route to alkenes by converting a carbonyl group (C=O) into a carbon-carbon double bond (C=C). These methods would be applicable to the synthesis of this compound by starting with an aromatic aldehyde, such as 3-formyl-5-methylbenzamide.

The Wittig Reaction Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.comcommonorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org A key advantage is the unambiguous placement of the double bond. lumenlearning.com Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generated by deprotonating phosphonate esters. wikipedia.orgorganic-chemistry.org This reaction offers several advantages over the classical Wittig reaction:

The phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org

The byproduct is a water-soluble phosphate ester, which is easily removed during workup, simplifying purification. alfa-chemistry.com

The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, providing excellent stereoselectivity. alfa-chemistry.comnrochemistry.com

Table 2: Comparison of Olefination Strategies

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (from Phosphonium Salt) Phosphonate Carbanion (from Phosphonate Ester)
Byproduct Triphenylphosphine oxide (often difficult to separate) Water-soluble phosphate ester (easy to separate)
Stereoselectivity Variable; non-stabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes. organic-chemistry.org Highly selective for the E-alkene. wikipedia.orgnrochemistry.com

| Reactivity | Ylides can be highly reactive. | Carbanions are more nucleophilic and can react with hindered ketones. alfa-chemistry.com |

Strategies for Methyl Group Installation and Modification on Aromatic Rings

The introduction of a methyl group onto an aromatic ring is a common and important transformation in synthetic chemistry. researchgate.net

The Friedel-Crafts alkylation is a classic and direct method for attaching an alkyl group to an aromatic ring. wikipedia.org The reaction involves treating the aromatic compound with an alkyl halide (such as methyl chloride or methyl iodide) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comorganic-chemistry.org The Lewis acid polarizes the alkyl halide, generating a carbocation or a carbocation-like complex that acts as the electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.comlibretexts.org

Key limitations of Friedel-Crafts alkylation include the possibility of carbocation rearrangements (though not an issue for methylation) and polyalkylation, as the newly added alkyl group activates the ring towards further substitution. organic-chemistry.org For a substrate that already contains deactivating groups, the reaction may be sluggish.

Alternative and more modern approaches for methylation are also available. These can include using different methylating agents like methanol or dimethyl carbonate under specific catalytic conditions. researchgate.netgoogle.com Advanced methods involving catalytic C-H activation have also been developed to install methyl groups with high selectivity, avoiding the use of pre-functionalized starting materials. researchgate.netrsc.org

Novel Synthetic Pathways for this compound

The development of novel synthetic pathways for complex organic molecules is a cornerstone of modern medicinal and materials chemistry. For this compound, innovative strategies can be envisioned that combine traditional transformations with contemporary catalytic systems to achieve the target structure with high precision and yield.

One theoretical approach involves a convergent synthesis, where two key fragments, a substituted benzoic acid and an appropriate amine, are prepared separately and then coupled. A plausible starting material for the acid fragment is 3,5-dimethylbenzoic acid. This can be selectively functionalized to introduce the vinyl group. For instance, a bromination reaction followed by a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with a vinyl organometallic reagent, could effectively install the vinyl moiety. The resulting 3-methyl-5-vinylbenzoic acid can then be activated and coupled with ammonia or a protected amine to furnish the final benzamide.

Alternatively, a linear synthesis could commence from a simpler aromatic precursor, such as m-toluidine. Sequential functionalization, including the introduction of the vinyl group via a Sandmeyer-type reaction followed by a Heck or Wittig reaction, and subsequent conversion of a nitrile or other functional group to the benzamide, represents another viable, albeit potentially longer, pathway.

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to rapidly assemble complex molecules from simple starting materials in a single synthetic operation. nih.govwindows.netchemistry-chemists.com While a direct three-component reaction to form this compound is not explicitly described in the literature, a hypothetical MCR could be designed. Such a reaction might involve the in-situ generation of a reactive intermediate that combines with other components to build the target molecule.

For instance, a reaction could be envisioned involving a suitable aromatic precursor, a source of the vinyl group, and an aminating agent. The challenge in designing such a reaction lies in controlling the chemo- and regioselectivity to achieve the desired substitution pattern on the aromatic ring. windows.net The development of novel MCRs is an active area of research, and the synthesis of this compound could serve as a target for the discovery of new, efficient one-pot transformations. nih.govub.edu

A hypothetical multi-component approach could involve the reaction of 3-methyl-5-bromobenzaldehyde, vinylboronic acid, and a nitrogen source under palladium catalysis. This would combine a Suzuki coupling to form the vinyl group with a subsequent reductive amination or other C-N bond-forming reaction in a single pot.

Reactant A Reactant B Reactant C Catalyst/Conditions Hypothetical Product Potential Yield
3-Methyl-5-bromobenzaldehydeVinylboronic acidAmmoniaPd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 90°CThis compoundModerate
3,5-DibromotolueneAcrylamideMethylboronic acidPd(OAc)₂, Xantphos, K₃PO₄, Dioxane, 110°CThis compoundLow to Moderate

This table presents hypothetical multi-component reaction strategies for the synthesis of this compound, based on established chemical principles.

Given the presence of multiple reactive sites in the precursors to this compound, achieving high chemo- and regioselectivity is paramount for an efficient synthesis. windows.net Selective functionalization of a disubstituted benzene ring is a classic challenge in organic synthesis.

Starting from 3,5-dimethylaniline, one could envision a regioselective halogenation at the 5-position, followed by conversion of the amino group to a benzamide. The remaining methyl group could then be transformed into the vinyl group. This multi-step process would rely on the careful choice of reagents and reaction conditions to ensure that each step proceeds with the desired selectivity.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for regioselective synthesis. nih.govnih.gov For example, starting with 3-bromo-5-methylbenzoic acid, a selective Suzuki or Stille coupling with a vinylating agent could be performed, leaving the carboxylic acid group intact for subsequent amidation. The choice of catalyst, ligand, and reaction conditions would be crucial to prevent side reactions and ensure high regioselectivity. researchgate.net

Starting Material Key Transformation Reagents/Catalyst Selectivity Hypothetical Yield
3-Bromo-5-methylbenzoic acidSuzuki CouplingVinylboronic acid, Pd(PPh₃)₄, BaseHigh RegioselectivityHigh
3,5-DimethylanilineDirected ortho-metalationn-BuLi, TMEDA; then electrophileModerate to High RegioselectivityModerate
3-Iodo-5-methylbenzamideHeck CouplingEthylene, Pd(OAc)₂, P(o-tol)₃, Et₃NHigh RegioselectivityHigh

This table outlines potential chemo- and regioselective synthetic approaches for key intermediates leading to this compound.

Development of Sustainable and Green Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. rsc.orgresearchgate.net This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods that minimize waste generation.

For the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic methods, particularly those employing earth-abundant metals, is preferable to stoichiometric reagents. Palladium catalysis, while highly effective, can be replaced with more sustainable alternatives like iron or copper catalysts where possible.

Solvent choice is another critical factor. The replacement of hazardous chlorinated solvents with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of the synthesis. rsc.org Furthermore, developing one-pot or tandem reactions that minimize the number of workup and purification steps can lead to a more sustainable process by reducing solvent and energy consumption. sioc-journal.cn

Recent advances in biocatalysis could also offer a green route to benzamide synthesis. rsc.org The use of enzymes to catalyze the amidation step could proceed under mild conditions in aqueous media, offering a highly sustainable alternative to traditional chemical methods. While a specific enzyme for this compound may not yet exist, protein engineering and directed evolution could be employed to develop a biocatalyst for this transformation.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Vinyl Functional Group

The vinyl group (-CH=CH₂) attached to the benzene (B151609) ring imparts reactivity characteristic of both alkenes and styrenic systems. The double bond is an electron-rich center, making it susceptible to attack by electrophiles. Its conjugation with the aromatic ring stabilizes potential carbocation intermediates at the benzylic position, influencing the regioselectivity of addition reactions.

Addition reactions involve the breaking of the vinyl group's π-bond to form two new σ-bonds.

Hydrogenation: The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. The process converts the unsaturated vinyl group into a saturated alkyl group. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. chemistrysteps.com The reaction is generally exothermic and proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. khanacademy.org

Halogenation: 3-Methyl-5-vinylbenzamide can react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. The π-bond of the vinyl group attacks the halogen, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion results in the formation of a vicinal dihalide. The reaction typically proceeds with anti-stereochemistry. The regioselectivity of halogenation in substituted styrenes is influenced by the stability of the intermediate carbocation.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the vinyl group. In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond. The boron atom adds to the terminal carbon of the vinyl group, and the hydrogen atom adds to the benzylic carbon. This regioselectivity is driven by both steric factors and electronic effects. derpharmachemica.comsemanticscholar.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the corresponding primary alcohol. derpharmachemica.comnih.gov

Addition Reaction Reagents Product Functional Group Regioselectivity
HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)EthylNot applicable
Halogenation (Bromination)Br₂Vicinal DibromideNot applicable
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHPrimary AlcoholAnti-Markovnikov

Diels-Alder Reaction: The vinyl group in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. mdpi.com However, styrenic systems are often considered reluctant dienophiles. The reaction's feasibility is enhanced when the dienophile is substituted with electron-withdrawing groups. researchgate.net The amide group's electronic influence on the vinyl moiety can affect its reactivity in such cycloadditions. The reaction is a concerted process that forms a six-membered ring. The use of styrene (B11656) as a diene component is generally problematic but can occur under specific conditions, such as high temperatures. rsc.orgwikipedia.org

The double bond of the vinyl group is susceptible to cleavage or modification by various oxidizing agents.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) results in the cleavage of the double bond. This reaction would convert the vinyl group into a formyl group (aldehyde), yielding 3-methyl-5-formylbenzamide. acs.orgnih.gov An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would further oxidize the resulting aldehyde to a carboxylic acid.

Dihydroxylation: The vinyl group can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. youtube.com This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, alkaline potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net These reactions typically proceed with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. researchgate.netresearchgate.net

Oxidative Transformation Reagents Resulting Functional Group(s)
Ozonolysis (Reductive Workup)1. O₃ 2. (CH₃)₂SAldehyde
Ozonolysis (Oxidative Workup)1. O₃ 2. H₂O₂Carboxylic Acid
Syn-Dihydroxylation1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂OVicinal Diol

Reactivity of the Amide Functional Group

The benzamide (B126) group (-CONH₂) is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization makes the carbonyl carbon less electrophilic and the C-N bond robust. nih.gov Consequently, reactions involving the amide group often require more forcing conditions compared to other carboxylic acid derivatives. chemistrysteps.com

Hydrolysis: Amides can be hydrolyzed to their parent carboxylic acid and ammonia (B1221849) (or an amine). This reaction can be catalyzed by either acid or base and typically requires heating. semanticscholar.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ammonia (as an ammonium (B1175870) ion) yield the carboxylic acid. khanacademy.org

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process is less favorable than acid-catalyzed hydrolysis because the resulting amide anion (NH₂⁻) is a very poor leaving group. The reaction is driven forward by the deprotonation of the carboxylic acid product by the strongly basic leaving group, forming a carboxylate salt. chemistrysteps.comsemanticscholar.org

Transamidation: This process involves the exchange of the amino group of the amide with another amine. Transamidation is generally a difficult reaction due to the stability of the amide bond but can be achieved under specific conditions. youtube.com It can be facilitated by catalysts such as Lewis acids, cerium(IV) oxide, or by using activating agents like trimethylsilyl (B98337) chloride. acs.org The reaction typically requires high temperatures and proceeds by nucleophilic attack of an external amine on the amide carbonyl carbon. nih.gov

N-Alkylation: The direct alkylation of the amide nitrogen is challenging due to the low nucleophilicity of the nitrogen atom. However, N-alkylation can be achieved using various methods. One common approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses a catalyst (e.g., based on palladium, manganese, or cobalt) to facilitate the reaction of the amide with an alcohol. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an N-acylimine intermediate, and subsequent reduction.

N-Acylation: The introduction of an acyl group onto the amide nitrogen forms an imide. This reaction can be carried out using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIPEA). researchgate.net The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic acylating agent. mdpi.com N-acylbenzotriazoles have also been developed as effective neutral N-acylating reagents.

Reaction Reagents Product General Conditions
Acid HydrolysisH₃O⁺, Heat3-Methyl-5-vinylbenzoic acid + NH₄⁺Strong acid, elevated temperature
Base Hydrolysis1. NaOH, Heat 2. H₃O⁺3-Methyl-5-vinylbenzoic acidStrong base, elevated temperature
TransamidationR-NH₂, CatalystN-Substituted-3-methyl-5-vinylbenzamideHigh temperature, catalyst (e.g., CeO₂)
N-AlkylationR-CH₂OH, Catalyst, BaseN-Alkyl-3-methyl-5-vinylbenzamideMetal catalyst (e.g., Pd, Co), heat
N-AcylationR-COCl, BaseN-Acyl-3-methyl-5-vinylbenzamideBase (e.g., pyridine), acyl chloride

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are controlled by the activating or deactivating nature of the substituents and their directing effects. libretexts.orgwikipedia.org

The substituents on this compound are a methyl group (-CH₃) at position 3, a vinyl group (-CH=CH₂) at position 5, and a benzamide group (-CONH₂) at position 1.

Methyl Group (-CH₃): As an alkyl group, it is a weak activator of the aromatic ring. It donates electron density primarily through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org It is an ortho, para-director.

Vinyl Group (-CH=CH₂): The vinyl group can donate π-electron density into the benzene ring through resonance. This makes it an activating group and an ortho, para-director.

Benzamide Group (-CONH₂): The carbonyl component of the amide group is strongly electron-withdrawing due to both induction and resonance. This effect pulls electron density out of the aromatic ring, making it less nucleophilic. libretexts.org Consequently, the benzamide group is a deactivating group and a meta-director. youtube.com

The combined influence of these groups determines the position of attack for an incoming electrophile. The methyl group at C-3 directs to positions C-2, C-4, and C-6. The vinyl group at C-5 also directs to positions C-2, C-4, and C-6. The deactivating benzamide group at C-1 directs to the already substituted C-3 and C-5 positions.

Since the directing effects of the two activating groups (methyl and vinyl) are cooperative, they strongly reinforce substitution at the C-2, C-4, and C-6 positions. msu.edu The activating groups generally control the regioselectivity over the deactivating group. masterorganicchemistry.com Therefore, electrophilic attack on this compound is predicted to occur predominantly at these three positions. Steric hindrance may influence the relative ratio of these products, with attack at the less hindered C-4 and C-6 positions potentially being favored over the C-2 position, which is flanked by two substituents.

SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-CONH₂ (Benzamide)1-I, -M (Electron-withdrawing)Deactivatingmeta
-CH₃ (Methyl)3+I (Electron-donating)Activating (Weak)ortho, para
-CH=CH₂ (Vinyl)5+M (Electron-donating)Activatingortho, para

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires two key features on the aromatic substrate: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.orgbyjus.com These electron-withdrawing groups are necessary to activate the ring for nucleophilic attack by making it electron-deficient and to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com

The this compound molecule does not meet these criteria. Firstly, it lacks a suitable leaving group on the aromatic ring. Secondly, while it possesses one deactivating group (benzamide), it also has two activating groups (methyl and vinyl). The ring is not considered strongly electron-deficient or "activated" for SNAr. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

Mechanistic Investigations of Key Transformations

The most probable reaction for this compound is Electrophilic Aromatic Substitution. The mechanism proceeds through a two-step process, with the key intermediate being a resonance-stabilized carbocation known as an arenium ion or sigma complex. fiveable.memsu.edubyjus.com

Formation of the Sigma Complex: In the first and rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E⁺), forming a C-E sigma bond and breaking the ring's aromaticity. libretexts.org This creates a positively charged sigma complex.

Restoration of Aromaticity: In the second, faster step, a base removes a proton from the sp³-hybridized carbon atom, restoring the stable aromatic system and yielding the substituted product. msu.edu

The stability of the intermediate sigma complex determines the regiochemical outcome of the reaction. fiveable.me Electron-donating groups, like the methyl and vinyl groups, stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions relative to them. libretexts.orglibretexts.org This stabilization lowers the energy of the transition state leading to the intermediate, making these pathways more favorable. libretexts.org For this compound, attack at the C-2, C-4, or C-6 positions allows the positive charge in the resulting sigma complex to be delocalized and stabilized by both the methyl and vinyl groups, explaining the predicted regioselectivity.

Substituents that donate electron density (activating groups) stabilize the positively charged transition state, lower the activation energy, and thus increase the reaction rate compared to unsubstituted benzene. youtube.comlibretexts.org Conversely, electron-withdrawing groups (deactivating groups) destabilize the transition state, increase the activation energy, and slow the reaction down. libretexts.org

Illustrative Relative Rates of Nitration (Theoretical)
CompoundRelative Rate (k/k₀)Key Substituents
Benzene1-
Toluene (B28343)25-CH₃ (Activating)
Nitrobenzene6 x 10⁻⁸-NO₂ (Deactivating)
This compound > 25 (Predicted)-CH₃ (Activating), -CH=CH₂ (Activating), -CONH₂ (Deactivating)

Note: The relative rate for this compound is a qualitative prediction based on substituent effects. Actual experimental data is required for a precise value.

Polymerization Studies of 3 Methyl 5 Vinylbenzamide

Homopolymerization Mechanisms

The synthesis of homopolymers from 3-Methyl-5-vinylbenzamide can be approached through several established polymerization mechanisms. The choice of method dictates the resulting polymer's molecular weight, architecture, and dispersity.

Free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. fiveable.meuvebtech.com The process for this compound would proceed through three fundamental kinetic stages: initiation, propagation, and termination. fiveable.meisc.irk.ru

Initiation: This two-step process begins with the decomposition of an initiator molecule (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide, BPO) to generate primary free radicals (R•). These radicals then add across the double bond of a this compound monomer (M) to form an active monomeric radical (RM•). fiveable.meyoutube.com The rate of initiation (Rᵢ) is dependent on the initiator concentration [I] and its decomposition rate constant (kₔ), as well as the initiator efficiency (f), which is typically between 0.3 and 0.8. uvebtech.comyoutube.com

Propagation: The newly formed monomeric radical rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain. fiveable.me The rate of polymerization (Rₚ) is essentially determined by this step and is proportional to the monomer concentration [M] and the concentration of all active polymer chain radicals [M•]. uvebtech.com

Termination: The growth of polymer chains is halted by termination reactions, which typically occur through combination (two growing chains coupling to form a single chain) or disproportionation (hydrogen transfer between two chains to yield one saturated and one unsaturated chain end). fiveable.me The rate of termination (Rₜ) is proportional to the square of the active radical concentration. researchgate.net

Table 1: Elementary Reactions in Free Radical Polymerization of this compound

Step Reaction Rate Expression
Initiation I → 2R•R• + M → M₁• Rᵢ = 2 * f * kₔ * [I]
Propagation Mₙ• + M → Mₙ₊₁• Rₚ = kₚ * [M] * [M•]

| Termination | Mₙ• + Mₘ• → Pₙ₊ₘ (Combination)Mₙ• + Mₘ• → Pₙ + Pₘ (Disproportionation) | Rₜ = 2 * kₜ * [M•]² |

Where I is the initiator, M is the monomer, R• is the primary radical, M• is the growing polymer chain, P is the dead polymer chain, and kₔ, kₚ, and kₜ are the rate constants for decomposition, propagation, and termination, respectively.

To overcome the limitations of conventional FRP, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. sigmaaldrich.comnih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile CLRP method that involves adding a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free radical polymerization system. sigmaaldrich.comsigmaaldrich.com For a styrenic monomer like this compound, trithiocarbonates or dithioesters would be suitable CTAs. openrepository.com The process allows for the synthesis of polymers with low polydispersity (Đ) and high end-group fidelity, enabling further chain extension to create block copolymers. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper halide with a nitrogen-based ligand) as a catalyst to reversibly activate and deactivate the growing polymer chains. researchgate.net A macroinitiator with a terminal halogen can be used to initiate the polymerization of this compound, leading to well-defined polymers. researchgate.net The presence of the amide functionality in the monomer would need to be considered for potential interactions with the catalyst complex.

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to reversibly cap the growing polymer chain end. This technique is particularly effective for styrene (B11656) and its derivatives. The polymerization of this compound via NMP would likely proceed effectively at elevated temperatures, yielding polymers with controlled molecular weights.

Table 2: Comparison of CLRP Techniques for this compound

Technique Key Component Advantages Considerations
RAFT Chain Transfer Agent (e.g., trithiocarbonate) Wide monomer scope, tolerant to functional groups, various solvents. sigmaaldrich.com CTA can be colored and require removal.
ATRP Metal Catalyst/Ligand Complex, Initiator Well-defined polymers, mild reaction conditions. Catalyst can be sensitive to impurities and may require removal. researchgate.net

| NMP | Nitroxide Mediator, Initiator | Metal-free system, simple setup. | Higher reaction temperatures, limited monomer scope. |

Ionic polymerization offers another route to synthesizing polymers with controlled structures.

Anionic Polymerization: This living polymerization technique is initiated by strong nucleophiles like organolithium compounds. ethernet.edu.etresearchgate.net It is known for producing polymers with very narrow molecular weight distributions. For this compound, the primary challenge would be the acidic proton on the amide nitrogen (-CONH-), which could be abstracted by the initiator, terminating the polymerization. This would likely necessitate the use of a protecting group on the amide nitrogen before polymerization, followed by a deprotection step. ethernet.edu.et

Cationic Polymerization: This method is initiated by Lewis acids or protonic acids. nih.gov The vinyl group of this compound could potentially be polymerized cationically. However, the benzamide (B126) group is electron-withdrawing, which would destabilize the propagating carbocationic center, making controlled polymerization difficult. Furthermore, the nitrogen and oxygen atoms of the amide group could act as Lewis bases and complex with the initiator, inhibiting the reaction. nih.gov

Copolymerization with Complementary Monomers

Copolymerization of this compound with other monomers allows for the tailoring of polymer properties by combining the characteristics of different monomer units within a single polymer chain.

When two monomers, M₁ (e.g., this compound) and M₂ (e.g., styrene or methyl methacrylate), are copolymerized, their relative rates of incorporation are described by reactivity ratios, r₁ and r₂. nih.govresearchgate.net The parameter r₁ represents the ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer versus adding an M₂ monomer. The value of r₂ is the equivalent for a chain ending in M₂. nih.gov

These ratios are typically determined by conducting a series of low-conversion polymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition. nih.gov Methods like Fineman-Ross, Kelen-Tüdös, or non-linear optimization are used to calculate r₁ and r₂ from the experimental data. researchgate.nettue.nl The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution. nih.gov

Table 3: Interpretation of Reactivity Ratios and Resulting Copolymer Structure

Condition Copolymer Type Description
r₁r₂ ≈ 1 Ideal / Statistical Monomers are randomly distributed along the chain, as determined by feed composition and reactivity.
r₁ > 1 and r₂ > 1 Blocky Long sequences of both monomers are formed.
r₁ < 1 and r₂ < 1 Alternating Tendency Monomers prefer to add to the other type of monomer, leading to an alternating sequence.

Statistical Copolymers: These are synthesized by polymerizing a mixture of this compound and a comonomer simultaneously, typically via free radical polymerization. mdpi.com The sequence of monomer units is statistically determined by the reactivity ratios and the instantaneous monomer feed concentrations.

Block Copolymers: The synthesis of well-defined block copolymers requires a living or controlled polymerization technique. researchgate.netmdpi.com For example, using RAFT or ATRP, a homopolymer of the first monomer is synthesized, which then acts as a macroinitiator for the polymerization of the second monomer, resulting in a diblock structure (A-B). mdpi.comnih.gov This can be extended to triblock (A-B-A) or multiblock copolymers. mdpi.com

Graft Copolymers: These copolymers consist of a main polymer backbone with polymeric side chains (grafts) of a different composition. mdpi.com There are three main strategies for synthesizing graft copolymers containing this compound:

"Grafting-from": A backbone polymer is modified to contain initiation sites from which the grafts of the second monomer are grown. mdpi.com

"Grafting-onto": Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. mdpi.com

"Grafting-through": This involves the polymerization of macromonomers—polymer chains with a polymerizable group at one end. mdpi.com For instance, a homopolymer of this compound could be copolymerized with a macromonomer to form a backbone of poly(this compound) with grafts of the macromonomer.

Polymer Microstructure Analysis and Stereoregularity Control

The microstructure of poly(this compound) is a critical factor influencing its macroscopic properties. Analysis of the polymer's tacticity—the stereochemical arrangement of the pendant groups along the polymer backbone—provides insight into the degree of stereoregularity achieved during polymerization. The primary methods for elucidating the microstructure of vinyl polymers involve high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. measurlabs.comresearchgate.net

In the case of poly(this compound), the arrangement of the 3-methyl-5-benzamide side groups can be isotactic (all on the same side of the polymer chain), syndiotactic (alternating sides), or atactic (randomly arranged). impact-solutions.co.uk The tacticity is largely determined by the polymerization method and conditions, such as temperature, solvent, and the nature of the initiator.

Detailed analysis of the ¹H NMR spectrum of poly(this compound) would focus on the signals of the methine and methylene (B1212753) protons of the polymer backbone. The coupling patterns and chemical shifts of these protons are highly sensitive to the stereochemical environment, allowing for the quantification of meso (m) and racemo (r) diads, which correspond to isotactic and syndiotactic placements, respectively. youtube.com Similarly, ¹³C NMR spectroscopy can resolve distinct signals for the backbone carbons in different stereochemical triads (mm, mr, rr), providing a more detailed picture of the polymer's stereoregularity. nsf.gov

While specific experimental data for the stereoregularity of poly(this compound) is not widely available, we can infer potential outcomes based on studies of structurally similar vinyl polymers. For instance, free-radical polymerization of many substituted styrenes, which are analogous aromatic vinyl monomers, typically results in atactic polymers due to the similar probability of adding the monomer in either configuration to the growing polymer chain. However, the polarity and steric bulk of the benzamide group may influence the stereochemistry of the propagation step.

To achieve a higher degree of stereoregularity, controlled polymerization techniques would likely be necessary. Methods such as Atom Transfer Radical Polymerization (ATRP) or the use of specific catalysts could offer pathways to synthesizing isotactic or syndiotactic poly(this compound). cmu.eduresearchgate.net The choice of polymerization temperature can also be a critical factor; lower temperatures often favor a higher degree of stereoregularity in radical polymerizations. researchgate.net

An illustrative representation of how NMR data could be used to determine the tacticity of poly(this compound) is presented in the table below. The chemical shifts are hypothetical and serve to demonstrate the principle of using NMR for microstructure analysis.

Table 1: Illustrative ¹³C NMR Data for Poly(this compound) Tacticity Analysis
CarbonTriadExpected Chemical Shift Range (ppm)
Methine (Backbone)mm (isotactic)42.5 - 43.5
mr (heterotactic)41.0 - 42.0
rr (syndiotactic)39.5 - 40.5
Methylene (Backbone)m (meso)45.0 - 46.0
r (racemo)43.5 - 44.5

Influence of Substituent Effects on Polymerization Behavior

The polymerization behavior of this compound is significantly influenced by the electronic and steric effects of the methyl and benzamide substituents on the aromatic ring. These substituents can affect the reactivity of the vinyl group and the stability of the propagating radical, thereby influencing the rate of polymerization and the properties of the resulting polymer.

The vinyl group on a benzene (B151609) ring generally activates the ring towards electrophilic substitution through resonance. quora.com In the context of polymerization, the electronic nature of the other ring substituents plays a crucial role. The benzamide group is generally considered to be an electron-withdrawing group due to the carbonyl moiety. This electron-withdrawing nature can influence the electron density of the vinyl double bond. Studies on the polymerization of substituted styrenes have shown that electron-withdrawing groups, particularly at the meta and para positions, can increase the rate of polymerization in radical systems. nih.govresearchgate.netnih.gov This is often attributed to the stabilization of the propagating radical.

Steric effects also play a role. While the substituents are not directly on the vinyl group, their presence on the aromatic ring can sterically hinder the approach of the monomer to the growing polymer chain. However, with the substituents at the 3 and 5 positions, this steric hindrance is likely to be less significant than if they were at the ortho (2 or 6) positions.

The following table provides a hypothetical comparison of the polymerization kinetics of this compound with related vinyl aromatic monomers to illustrate the potential influence of the substituents. The values are for illustrative purposes and are based on general trends observed in the polymerization of substituted styrenes.

Table 2: Illustrative Comparison of Polymerization Parameters for Substituted Vinyl Aromatic Monomers
MonomerSubstituent EffectsHypothetical Relative Rate of Polymerization (Styrene = 1.0)Hypothetical Glass Transition Temperature (Tg) of Polymer (°C)
Styrene-H (Reference)1.0100
4-Methylstyrene-CH₃ (Electron-donating)0.895
4-Chlorostyrene-Cl (Electron-withdrawing)1.2110
This compound-CH₃ (weakly donating), -CONH₂ (withdrawing)1.3135

The higher hypothetical relative rate of polymerization and glass transition temperature for poly(this compound) are predicated on the dominance of the electron-withdrawing benzamide group and the potential for hydrogen bonding between the amide groups, which would lead to a more rigid polymer chain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms in 3-Methyl-5-vinylbenzamide and the relative energies of its different spatial orientations. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the vinyl and amide groups, both of which have rotational freedom, suggests that the molecule can exist in multiple conformations.

A conformational energy landscape maps the energy of the molecule as a function of its geometry, revealing the different stable conformers and the energy barriers between them. By systematically rotating the key dihedral angles—such as the C-C bond connecting the vinyl group to the benzene (B151609) ring and the C-N bond of the amide group—a potential energy surface can be generated. The results of such an analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions, as well as other local minima that may be populated at higher temperatures.

Table 1: Calculated Geometric Parameters for the Global Minimum Energy Conformer of this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311G**)
Bond LengthC(vinyl)-C(ring)1.48 Å
C(ring)-C(amide)1.50 Å
C=O (amide)1.23 Å
C-N (amide)1.35 Å
Bond AngleC(ring)-C(vinyl)-H121.5°
C(ring)-C(amide)-O122.0°
C(ring)-C(amide)-N117.5°
Dihedral AngleC(ring)-C(ring)-C(vinyl)-C15.0°
C(ring)-C(ring)-C(amide)-N-25.0°

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations for this compound.

The electronic structure of this compound dictates its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. The spatial distribution of the HOMO and LUMO also provides valuable information. For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl-substituted benzene ring, while the LUMO may be distributed over the electron-withdrawing benzamide (B126) moiety.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative. The actual energies would be determined by specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate the energy barriers that govern the reaction rate.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products. Locating this transition state is crucial for understanding the mechanism of a reaction. For instance, in an electrophilic addition to the vinyl group of this compound, computational methods can be used to model the approach of an electrophile and identify the structure and energy of the transition state.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating the energy barriers for different possible reaction pathways, the most favorable mechanism can be determined.

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Solvation models are computational methods that account for the effect of the solvent on the solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving this compound, the polarity of the solvent can influence the stability of charged intermediates or transition states. By performing calculations with different solvation models, it is possible to predict how the reaction will behave in various solvents, providing valuable guidance for experimental work. For instance, a polar solvent might stabilize a polar transition state, thereby lowering the energy barrier and accelerating the reaction. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm the molecule's structure and electronic properties.

For example, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and used to simulate the infrared (IR) spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms can be computed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. nih.govdergipark.org.tr Furthermore, the electronic transitions between molecular orbitals can be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. bsu.by A good agreement between the calculated and experimental spectra provides strong evidence for the accuracy of the computed molecular structure. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectroscopyParameterPredicted Value
IRC=O Stretch1680 cm⁻¹
N-H Stretch3350 cm⁻¹
C=C (vinyl) Stretch1630 cm⁻¹
¹H NMRAromatic Protons7.2 - 7.8 ppm
Vinyl Protons5.5 - 6.8 ppm
Methyl Protons2.4 ppm
¹³C NMRCarbonyl Carbon168 ppm
Aromatic Carbons120 - 140 ppm
Vinyl Carbons115 - 135 ppm
UV-Visλmax265 nm

Note: The data presented in this table is illustrative and serves to exemplify the type of information that can be obtained from computational predictions.

Theoretical NMR Chemical Shift Calculation and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Theoretical calculations of NMR chemical shifts, using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), can provide valuable insights into the electronic environment of each nucleus within this compound. By correlating these calculated shifts with experimental data, a more definitive assignment of the observed NMR signals can be achieved.

Typically, the geometry of the molecule is first optimized at a chosen level of theory and basis set. Subsequently, the NMR shielding tensors are calculated for each atom. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a hypothetical data table illustrating the kind of correlation that can be achieved between theoretical and experimental NMR chemical shifts for this compound. The theoretical values are often calculated using various computational methods to assess the accuracy of the predictions.

Table 1: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative and intended to represent typical results from computational studies.)

Atom NumberAtom TypeExperimental ¹H Shift (ppm)Calculated ¹H Shift (ppm) - B3LYP/6-31G(d,p)Experimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm) - B3LYP/6-31G(d,p)
1C--138.2137.5
2C--129.1128.8
3C--139.5139.1
4C--125.4125.0
5C--137.0136.6
6C--123.8123.5
7C (Methyl)--21.321.0
8C (Vinyl)--136.5136.1
9C (Vinyl)--115.8115.4
10C (Amide)--168.9168.2
11H (Aromatic)7.857.80--
12H (Aromatic)7.627.58--
13H (Aromatic)7.487.45--
14H (Methyl)2.402.35--
15H (Vinyl)6.756.70--
16H (Vinyl)5.855.80--
17H (Vinyl)5.355.30--
18H (Amide)6.206.15--
19H (Amide)5.905.85--

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical vibrational frequency analysis can predict these modes with a high degree of accuracy, aiding in the assignment of experimental spectra.

The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is illustrative and intended to represent typical results from computational studies.)

Vibrational ModeExperimental IR Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) - B3LYP/6-31G(d,p)Assignment
N-H Stretch (asymmetric)33503355Amide
N-H Stretch (symmetric)31803185Amide
C-H Stretch (aromatic)30803085Aromatic Ring
C-H Stretch (vinyl)30503055Vinyl Group
C-H Stretch (methyl)29202925Methyl Group
C=O Stretch16601665Amide I
C=C Stretch (aromatic)16001605Aromatic Ring
C=C Stretch (vinyl)16301635Vinyl Group
N-H Bend15501555Amide II
C-N Stretch14001405Amide

Electronic Excitation Spectra Simulation (UV-Vis)

The study of electronic transitions in a molecule is carried out using UV-Vis spectroscopy. Theoretical simulations of electronic excitation spectra, most commonly performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths and oscillator strengths of these transitions. This information is invaluable for understanding the electronic structure and photophysical properties of this compound.

The calculation involves determining the energies of the excited states and the probabilities of transitions from the ground state to these excited states. The results are often visualized as a simulated spectrum, which can be directly compared with experimental data.

Below is a hypothetical table summarizing the calculated electronic transitions for this compound.

Table 3: Calculated Electronic Excitation Wavelengths, Oscillator Strengths, and Major Contributions for this compound (Note: The following data is illustrative and intended to represent typical results from computational studies.)

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁2950.25HOMO → LUMO
S₀ → S₂2600.15HOMO-1 → LUMO
S₀ → S₃2300.40HOMO → LUMO+1

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum mechanical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. MD simulations can offer insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the self-assembly and bulk properties of this compound.

In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecular system.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Should experimental data for 3-Methyl-5-vinylbenzamide become available in the future, the requested detailed analysis could be completed.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher one. libretexts.org For organic molecules, the most significant transitions often involve π electrons in conjugated systems.

The structure of this compound features a benzene (B151609) ring conjugated with a vinyl group (-CH=CH₂) and a benzamide (B126) functional group. This extended π-electron system is the primary chromophore responsible for its UV absorption. libretexts.org The expected electronic transitions are primarily π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. youtube.comelte.hu These transitions are typically intense and occur in the UV region. libretexts.org

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). libretexts.org The conjugation between the vinyl group and the aromatic ring in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org This results in the absorption of longer wavelength light, a phenomenon known as a bathochromic or red shift, compared to non-conjugated systems like toluene (B28343) or benzamide alone. libretexts.org The specific λmax value would be sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents.

Table 1: Hypothetical UV-Visible Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Hexane ~250 ~14,000 π → π*

Note: This data is illustrative and represents expected values based on the principles of UV-Vis spectroscopy for conjugated aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which govern the crystal packing.

As of this writing, the crystal structure of this compound has not been reported in the surveyed scientific literature. However, the analysis of crystalline derivatives of closely related benzamides can provide significant insight into the likely solid-state conformation and packing of this compound.

For instance, the crystal structure of 3-Methyl-N-phenylbenzamide has been determined. nih.gov In this related molecule, the asymmetric unit contains two independent molecules. nih.gov The conformation is characterized by the dihedral angles between the amide group and the two aromatic rings. nih.gov In the crystal structure, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov

The presence of the vinyl group in this compound, in place of the N-phenyl group, would introduce different possibilities for intermolecular interactions. While the strong N—H⋯O hydrogen bonds involving the amide group would likely still be a dominant feature in the crystal packing, the vinyl groups could participate in weaker C—H⋯π or π-π stacking interactions, potentially leading to a distinct packing arrangement.

Table 2: Crystallographic Data for the Related Compound 3-Methyl-N-phenylbenzamide

Parameter Value
Chemical Formula C₁₄H₁₃NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.947
b (Å) 15.531
c (Å) 8.623
β (°) 93.35
Volume (ų) 2265.7

Source: Data from the crystallographic study of 3-Methyl-N-phenylbenzamide. nih.gov

The determination of the crystal structure of this compound or its crystalline derivatives would be a valuable contribution, providing a definitive understanding of its solid-state conformation and the interplay of intermolecular forces that dictate its crystal lattice.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Toluene
Benzamide

Structure Reactivity and Structure Property Relationships

Impact of Methyl Substitution on the Electronic and Steric Environment of Vinyl and Amide Groups

The methyl group at the 3-position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron donation primarily increases the electron density at the ortho and para positions relative to the methyl group. However, in 3-Methyl-5-vinylbenzamide, both the vinyl and the amide groups are in meta positions to the methyl group.

Sterically, the methyl group is relatively small and its presence at the 3-position does not significantly hinder the rotation or reactivity of the vinyl and amide groups at the 1 and 5-positions. The separation between the substituents minimizes direct steric clashes, allowing them to largely adopt their preferred conformations. For instance, studies on the related compound 3-methyl-N-phenylbenzamide show a specific conformation of the amide group relative to the methyl-substituted ring. nih.gov

Electronic and Steric Effects of the Benzamide (B126) Moiety on Vinyl Reactivity

The benzamide moiety is a moderately deactivating group, withdrawing electron density from the aromatic ring through a resonance effect (-M) and an inductive effect (-I). The carbonyl group of the amide is a strong electron-withdrawing component. This deactivation of the aromatic ring has a significant impact on the reactivity of the vinyl group.

The electron-withdrawing nature of the benzamide group reduces the electron density of the vinyl group's double bond, making it less susceptible to electrophilic attack compared to a vinyl group on an unsubstituted or electron-rich aromatic ring. Reactions such as electrophilic addition of halogens or hydrohalogenation to the vinyl group would be expected to proceed more slowly. libretexts.org

Sterically, the benzamide group is larger than the methyl group. However, its meta-position relative to the vinyl group means that it does not impose significant steric hindrance on the approach of reagents to the vinyl double bond. The reactivity of the vinyl group is therefore more influenced by the electronic effects of the benzamide moiety than by steric hindrance.

Conjugation Effects Involving the Vinyl, Amide, and Aromatic Moieties

The vinyl group, the aromatic ring, and the benzamide group in this compound create an extended system of conjugation. The π-electrons of the vinyl group's double bond, the aromatic ring, and the carbonyl group of the amide are delocalized to some extent.

This conjugation has several important consequences:

Electronic Communication: The conjugated system allows for electronic effects to be transmitted between the functional groups. For example, changes in the electron density at the amide group can influence the reactivity of the vinyl group, and vice versa.

Spectroscopic Properties: The extended conjugation influences the molecule's absorption of ultraviolet and visible light, affecting its color and spectroscopic characteristics.

The meta-arrangement of the substituents means that the cross-conjugation between the vinyl and amide groups through the aromatic ring is not as direct as it would be in a para-substituted isomer. Nevertheless, the electronic interplay through the aromatic system is a key feature of the molecule's chemistry.

Exploration of Substituent Effects on Reaction Selectivity and Efficiency

The combination of an electron-donating methyl group and an electron-withdrawing benzamide group creates a complex pattern of reactivity and selectivity in this compound.

Electrophilic Aromatic Substitution: The directing effects of the substituents would influence the position of any further substitution on the aromatic ring. The methyl group is an ortho-, para-director, while the benzamide group is a meta-director. The positions ortho to the methyl group (2- and 4-positions) and ortho to the vinyl group (4- and 6-positions) are activated, while the position ortho to the benzamide group (6-position) and para to the methyl group (6-position) are also activated. Conversely, the positions ortho and para to the benzamide group are deactivated. The ultimate regioselectivity of an electrophilic aromatic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Reactions of the Vinyl Group: The electron-withdrawing nature of the benzamide group will generally decrease the rate of electrophilic additions to the vinyl group. libretexts.org For reactions that proceed through a carbocation intermediate, the stability of the carbocation will be influenced by the substituents.

Reactions of the Amide Group: The reactivity of the amide group, for example, in hydrolysis reactions, will be influenced by the electronic environment of the aromatic ring. The presence of the electron-donating methyl group may slightly increase the electron density on the carbonyl carbon, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted benzamide.

Interactive Data Table of Substituent Effects

SubstituentPositionElectronic EffectInfluence on Vinyl ReactivityInfluence on Aromatic Ring Reactivity
Methyl3Electron-donating (+I, Hyperconjugation)Minor activatingActivating, ortho-, para-directing
Vinyl5Weakly activating/deactivating-Ortho-, para-directing
Benzamide1Electron-withdrawing (-M, -I)DeactivatingDeactivating, meta-directing

Applications in Advanced Materials Science

Integration into Polymer Matrices

The vinyl group is the gateway to integrating 3-Methyl-5-vinylbenzamide into polymer chains via various polymerization techniques, such as free radical, controlled radical (e.g., RAFT, ATRP), or anionic polymerization.

The incorporation of the rigid benzamide (B126) unit into a polymer backbone could significantly enhance its mechanical properties. The amide groups can introduce strong intermolecular hydrogen bonds, acting as physical crosslinks. This could lead to polymers with high tensile strength, modulus, and thermal stability. The concentration of the this compound monomer units within a copolymer could be varied to precisely tune these mechanical properties. For instance, increasing its content might lead to a more rigid and robust material, while a lower concentration could result in a more flexible yet tough polymer.

Table 1: Hypothetical Mechanical Properties of Copolymers Containing this compound

Copolymer Composition (molar ratio)Hypothetical Tensile Strength (MPa)Hypothetical Young's Modulus (GPa)Hypothetical Glass Transition Temperature (°C)
Polymer A / 3-M-5-VB (95:5)502.5120
Polymer A / 3-M-5-VB (80:20)854.0150
Polymer A / 3-M-5-VB (50:50)1206.5185

Note: The data in this table is purely illustrative and not based on experimental results.

The amide group in this compound provides a site for environmental sensitivity. Polymers incorporating this monomer could exhibit "smart" behavior, responding to stimuli such as pH, temperature, or the presence of specific ions. For example, in acidic or basic conditions, the protonation or deprotonation of the amide group could disrupt the hydrogen-bonding network, leading to a change in the polymer's solubility, conformation, or hydrogel swelling. This could be harnessed for applications in drug delivery, sensors, or actuators.

Development of Functional Materials

Beyond mechanical enhancements, the electronic and interfacial properties of this compound could be exploited in functional materials.

While the benzamide group itself is not extensively conjugated, the vinyl group allows for its incorporation into conjugated polymer backbones through copolymerization with other suitable monomers. The electron-withdrawing nature of the amide group could influence the electronic properties of the resulting conjugated polymer, potentially tuning its band gap, charge transport characteristics, and photoluminescent behavior. Research would be needed to explore its utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Table 2: Potential for Enhanced Interfacial Adhesion in Composites

Filler TypeMatrix PolymerRole of this compoundPotential Improvement
Silica (SiO₂)PolystyreneCopolymerized to act as a compatibilizerIncreased tensile strength and modulus
Carbon NanotubesPoly(methyl methacrylate)Functionalized onto CNTs or as a comonomerImproved dispersion and load transfer
Clay NanoplateletsPolypropylene (B1209903)Grafted onto polypropylene as a compatibilizerEnhanced barrier properties and flame retardancy

Note: This table presents hypothetical applications and requires experimental verification.

Supramolecular Assembly and Self-Assembly Strategies

The hydrogen-bonding capability of the benzamide group is a key feature for directing the self-assembly of molecules into well-defined supramolecular structures. While the vinyl group is typically associated with covalent polymerization, it could also play a role in directing the packing of monomers before polymerization or in the organization of the resulting polymer chains. Derivatives of this compound could be designed to form liquid crystals, organogels, or other ordered assemblies driven by a combination of hydrogen bonding, π-π stacking of the benzene (B151609) rings, and van der Waals interactions.

Catalytic Applications and Ligand Design

3-Methyl-5-vinylbenzamide as a Ligand in Transition Metal Catalysis

The unique combination of a classic benzamide (B126) coordinating group and a reactive vinyl functional handle makes this compound a potentially versatile ligand in transition metal catalysis. The benzamide can coordinate to a metal center through its nitrogen or oxygen atoms, creating stable complexes, while the vinyl group can either remain as a spectator, be involved in catalytic transformations, or serve as an anchor for immobilization of the catalyst.

Design and Synthesis of Metal Complexes with Benzamide-Vinyl Ligands

The synthesis of metal complexes with benzamide-type ligands is a well-established field. Typically, a deprotonated benzamide ligand is reacted with a metal salt (e.g., metal chlorides, acetates) in a suitable solvent to yield the desired complex. The coordination mode of the benzamide can vary; it can act as a monodentate ligand through the amide oxygen or nitrogen, or as a bidentate ligand if other coordinating groups are present on the molecule.

For a ligand like this compound, the synthesis would likely follow a standard procedure where the N-H proton is removed by a base, and the resulting anion is reacted with a transition metal precursor, such as those of palladium, platinum, rhodium, or iridium. The resulting complex would feature the benzamide group bound to the metal center. The vinyl group's presence opens up further synthetic possibilities, such as the creation of polymeric catalysts by radical polymerization of the vinyl-functionalized metal complex. Air-stable cyclometalated palladium(II) complexes with benzamide ligands have been synthesized in high yields and characterized by various spectroscopic and analytical techniques. researcher.life

Table 1: Potential Coordination Modes of this compound

Coordination Mode Binding Atoms Description
Monodentate O-donor The metal center coordinates to the carbonyl oxygen of the amide group. This is a common mode for amide ligands.
Monodentate N-donor The metal center coordinates to the amide nitrogen after deprotonation. This often leads to more stable complexes. researcher.life
Bridging O, N-donors The ligand could bridge two metal centers, with the oxygen binding to one and the nitrogen to another.

Catalytic Activity in Various Organic Transformations

While catalytic data for this compound complexes are not specifically reported, the activity of related benzamide and vinyl-ligand complexes suggests several potential applications. Benzamide-ligated metal complexes have shown effectiveness in oxidation reactions. For example, certain metal complexes of 2,2′-dithiobisbenzamide were found to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. Similarly, Schiff base complexes derived from benzohydrazide (B10538) have been shown to catalyze the oxidation of aniline (B41778) with high selectivity. nih.govresearchgate.net

The vinyl group introduces the possibility of using these complexes in reactions like asymmetric hydroformylation, a key industrial process for aldehyde synthesis. Rhodium complexes with chiral ligands containing vinyl groups have been explored for such transformations. Complexes of this compound could potentially be employed in C-H activation and functionalization reactions, an area where palladium catalysts with various ligands have shown significant promise. nih.gov For instance, iridium complexes have been used for the asymmetric alkylation of N-sulfonylbenzamides with vinyl ethers via C-H bond activation. figshare.com

Table 2: Potential Catalytic Applications for Metal Complexes of Benzamide-Vinyl Ligands

Reaction Type Metal Center Role of Ligand Potential Outcome
Oxidation Mn, Co, Ni, Cu Stabilizes metal center, modulates redox potential. Selective oxidation of alcohols to aldehydes or ketones. nih.govresearchgate.net
Cross-Coupling Pd, Ni Influences reductive elimination and oxidative addition steps. Suzuki, Heck, or Sonogashira coupling reactions.
C-H Activation Pd, Rh, Ir Can act as an internal base or directing group; stabilizes high-oxidation-state intermediates. nih.govdntb.gov.ua Direct functionalization of unactivated C-H bonds.

| Hydroformylation | Rh, Co | Controls regioselectivity and enantioselectivity (if chiral). | Production of aldehydes from alkenes. |

Organocatalytic Applications of Benzamide Derivatives

Beyond coordination chemistry, the benzamide scaffold is a key component in many organocatalysts. These catalysts operate without a metal center and are valued for their lower toxicity and stability. Benzamide derivatives, particularly those capable of forming hydrogen bonds, are effective in activating substrates and controlling stereochemistry.

For example, squaramides, which are derivatives of squaric acid featuring amide linkages, have emerged as powerful hydrogen-bond-donor catalysts in a wide range of enantioselective reactions. Although not a squaramide itself, the N-H group of this compound could potentially participate in hydrogen bonding, suggesting that chiral derivatives might function as organocatalysts. Organocatalysis is recognized as a valuable tool for creating C-C and C-heteroatom bonds under mild conditions. mdpi.com

Research has demonstrated the use of chiral bases in the asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives, highlighting the utility of the benzamide structure in facilitating stereoselective transformations. The development of greener asymmetric organocatalysis often employs bio-based solvents, a context in which benzamide-derived catalysts could be applied. mdpi.com

Mechanistic Insights into Catalytic Cycles and Active Species Identification

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing new catalysts. For hypothetical catalysts based on this compound, mechanistic studies would focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

Detailed mechanistic studies on related systems provide a roadmap for such investigations. For example, in palladium-catalyzed C-H olefination reactions promoted by S,O-ligands, researchers have used a combination of techniques to understand the ligand's role. rsc.org These include:

Isolation and Characterization of Intermediates: Synthesizing and analyzing the structure of metal complexes present at various stages of the reaction, often using X-ray crystallography and NMR spectroscopy. nih.gov

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying substrate or catalyst concentration) to determine the rate-limiting step.

Isotope Effect Studies: Using deuterated substrates to probe whether a specific C-H (or N-H) bond is broken in the rate-determining step.

Studies on palladium complexes have suggested that ligands can trigger the formation of more reactive cationic species, which accelerates the reaction. nih.govrsc.org In the context of a this compound-metal complex, research would aim to determine if the ligand remains coordinated throughout the cycle, whether the vinyl group participates in the reaction, and how the electronic and steric properties of the methyl and vinyl groups influence catalytic activity and selectivity.

Derivatization and Chemical Functionalization Strategies

Directed Functionalization of the Vinyl Group

The vinyl group is a highly reactive handle for introducing structural diversity. Its derivatization can lead to a range of analogues with modified properties, from saturated alkyl chains to complex heterocyclic systems. Transition metal-catalyzed reactions are particularly effective for the selective transformation of vinyl moieties. researchgate.net

Saturation of the vinyl group to form the corresponding ethyl analogue can be readily achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Hydroxylation of the vinyl double bond introduces polar hydroxyl groups, significantly altering the compound's solubility and potential for hydrogen bonding. This transformation can be accomplished via several methods to yield vicinal diols. google.com One common laboratory-scale method is dihydroxylation using osmium tetroxide (OsO₄) in catalytic amounts, with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). Another approach involves reaction with cold, alkaline potassium permanganate (B83412) (KMnO₄). A process for hydroxylating styrene (B11656) and its derivatives using formic acid and hydrogen peroxide at temperatures between 40° and 80° C has also been described, which forms a vicinal diol across the double bond. google.com Epoxidation, another route to hydroxylated analogues, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which forms an intermediate epoxide ring that can be subsequently opened via acid- or base-catalyzed hydrolysis to yield a 1,2-diol.

TransformationReagents and ConditionsProduct
Saturation H₂, Pd/C, Ethanol, Room Temperature3-Ethyl-5-methylbenzamide
Dihydroxylation 1. OsO₄ (cat.), NMO, Acetone/H₂O3-(1,2-Dihydroxyethyl)-5-methylbenzamide
2. Cold, dilute KMnO₄, NaOH
Epoxidation m-CPBA, CH₂Cl₂3-(oxiran-2-yl)-5-methylbenzamide
Hydroxylation HCOOH, H₂O₂, 40-80°C google.com3-(1,2-Dihydroxyethyl)-5-methylbenzamide

The vinyl group serves as a linchpin for extending conjugation or for constructing various heterocyclic systems. Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to append aryl or other vinyl groups, creating stilbene-like structures. Olefin metathesis, particularly cross-metathesis with other alkenes using catalysts like Grubbs' catalyst, offers another powerful tool for elaborating the vinyl substituent.

Furthermore, the vinyl group is a key precursor for synthesizing nitrogen-containing heterocycles. rsc.org For instance, a [3+2] cycloaddition reaction of the corresponding vinyl azide with dipolar compounds can be used to construct complex N-heterocyclic skeletons. nih.gov The transformation of vinyl azides into highly strained 2H-azirines via thermolysis or photolysis is a common method to access these reactive intermediates, which can then be used to synthesize a variety of functionalized amino derivatives and N-containing heterocycles. nih.gov The unique properties of a vinyl azide allow it to act as an electrophile, nucleophile, or radical acceptor, providing access to diverse reaction pathways. rsc.org

Reaction TypeExample ReagentsPotential Product Class
Heck Coupling Aryl halide, Pd(OAc)₂, P(o-tol)₃, Et₃NSubstituted stilbene analogues
Olefin Metathesis R-CH=CH₂, Grubbs' catalystSubstituted styrene analogues
Cycloaddition 1. Conversion to vinyl azide 2. Reaction with 1,3-dipoleTriazole or other heterocycles
Aziridination Nitrene sourceAziridine derivatives

Amide Group Derivatization

The primary amide group provides a site for N-substitution or reduction to the corresponding amine, enabling another dimension of structural modification.

The synthesis of N-substituted derivatives from the primary amide can be achieved through various methods. nih.gov Direct N-alkylation can be performed using an alkyl halide in the presence of a base. A more general approach involves the reaction of the corresponding acyl chloride (prepared from 3-methyl-5-vinylbenzoic acid) with a primary or secondary amine. masterorganicchemistry.com Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an activator like 1-hydroxybenzotriazole (HOBt), can directly couple 3-methyl-5-vinylbenzoic acid with an amine to form the desired N-substituted amide under mild conditions. nih.gov This method is tolerant of a wide range of functional groups.

TargetSynthetic MethodReagents
N-Alkyl Benzamide (B126) Direct AlkylationR-X (Alkyl Halide), Base (e.g., NaH)
N-Aryl Benzamide Buchwald-Hartwig AminationAr-X (Aryl Halide), Pd catalyst, Ligand, Base
N-Substituted Benzamide Amine Coupling1. SOCl₂ or (COCl)₂ 2. R¹R²NH
N-Substituted Benzamide Peptide Coupling3-Methyl-5-vinylbenzoic acid, R¹R²NH, DCC or EDC/HOBt

The amide functionality can be completely reduced to an amine, which drastically changes the electronic and physical properties of the molecule by introducing a basic center. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), is another reagent capable of reducing amides to amines, often with different selectivity for other functional groups that might be present in more complex derivatives.

Aromatic Ring Functionalization

The existing methyl and vinylbenzamide substituents on the benzene (B151609) ring direct the position of subsequent electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho-, para-directing group. The benzamide group (-CONH₂) is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. reddit.commsu.edu

The directing effects of the two substituents must be considered in concert. The methyl group activates the positions ortho (C4, C6) and para (C2) to it. The amide group deactivates the ring and directs incoming electrophiles to the positions meta (C2, C6) to its point of attachment. Both groups, therefore, direct incoming electrophiles to the C2 and C6 positions. The C4 position is also activated by the methyl group. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and a Lewis acid catalyst introduces an acyl group (-COR). This reaction is generally incompatible with strongly deactivated rings.

Given the combined directing effects, substitution is most likely to occur at the C2 position, which is ortho to the methyl group and meta to the amide group.

ReactionReagentsMajor Expected Product(s)
Nitration HNO₃, H₂SO₄2-Nitro-3-methyl-5-vinylbenzamide
Bromination Br₂, FeBr₃2-Bromo-3-methyl-5-vinylbenzamide
Sulfonation Fuming H₂SO₄2-(Sulfonyl)-3-methyl-5-vinylbenzamide

Halogenation, Nitration, and Sulfonation Reactions

No specific research findings on the halogenation, nitration, or sulfonation of 3-Methyl-5-vinylbenzamide have been identified.

Introduction of Additional Functionalities via Cross-Coupling or Electrophilic Reactions

There is no available literature detailing the introduction of additional functionalities to this compound through cross-coupling or other electrophilic reactions.

Synthesis of Complex Molecular Architectures and Conjugates

No published studies have been found that describe the use of this compound as a building block in the synthesis of more complex molecules or conjugates.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Routes for 3-Methyl-5-vinylbenzamide

The development of novel therapeutics and materials is often contingent on the efficient and selective synthesis of their core chemical building blocks. hilarispublisher.com For this compound, future research will undoubtedly focus on moving beyond traditional, multi-step syntheses toward more elegant and efficient catalytic methods.

Modern synthetic organic chemistry, particularly transition-metal catalysis, offers a powerful toolkit for this purpose. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable for forming carbon-carbon bonds and could be leveraged for the late-stage introduction of the vinyl group onto a pre-functionalized benzamide (B126) core. hilarispublisher.com For instance, a plausible and highly efficient route could involve the coupling of a vinylboronic acid derivative with 3-bromo-5-methylbenzamide. A key research avenue would be to optimize catalysts and reaction conditions to maximize yield and minimize byproducts. hilarispublisher.com One synthetic strategy specifically highlighted the utility of a meta-vinyl group as a stable precursor that is compatible with various reaction conditions, which could later be transformed if needed, underscoring the viability of vinyl-substituted intermediates in complex synthesis. nih.gov

A comparison of potential synthetic strategies highlights the advantages of modern catalytic approaches over classical methods, which often involve more steps and harsher conditions.

Table 1: Comparison of Potential Synthetic Routes to this compound
Synthetic StrategyKey ReactionsPotential AdvantagesResearch Challenges
Classical Multi-Step SynthesisWittig reaction on 3-formyl-5-methylbenzoate; AmidationUtilizes well-established, reliable reactions.Lower overall yield, generation of stoichiometric waste (e.g., triphenylphosphine (B44618) oxide), multiple protection/deprotection steps.
Palladium-Catalyzed Cross-CouplingSuzuki or Stille coupling of a vinyl organometallic reagent with a 3-halo-5-methylbenzamide precursor.High efficiency and yield, excellent functional group tolerance, high atom economy. hilarispublisher.comCatalyst cost and optimization, removal of metal traces from the final product.
Direct C-H VinylationRhodium or Ruthenium-catalyzed direct coupling of vinyl acetate (B1210297) with 3-methylbenzamide.Highest atom economy (no pre-functionalization needed), reduces synthetic steps.Controlling regioselectivity (ortho vs. meta vinylation), catalyst development for C-H activation.
Photoredox CatalysisVisible-light mediated radical addition of a vinyl precursor.Mild reaction conditions (room temperature), high selectivity, environmentally benign energy source.Development of suitable photocatalysts and optimization of quantum yield.

Future explorations will likely focus on direct C-H functionalization, which represents a more atom-economical and sustainable approach by avoiding the need for pre-halogenated starting materials. polymerexpert.fr

Deeper Mechanistic Understanding of Complex Reactivity Pathways

A thorough understanding of a monomer's reactivity is crucial for controlling its polymerization and predicting the properties of the resulting polymer. For this compound, two primary reactive sites exist: the vinyl group, which is susceptible to polymerization, and the benzamide group, which can influence the electronic properties of the vinyl group and participate in secondary reactions.

Computational chemistry provides a powerful, non-empirical method for predicting reaction kinetics and mechanisms. mdpi.com High-level ab initio molecular orbital theory calculations can be used to model the propagation steps in free-radical polymerization, determining the activation energies and reaction enthalpies for monomer addition. collectionscanada.gc.cascispace.com Such studies could elucidate the influence of the electron-withdrawing benzamide group and the electron-donating methyl group on the stability of the propagating radical, which is critical for predicting polymerization behavior. libretexts.org While less than 30 vinyl chemistries have been modeled with quantum chemistry to date, this approach is vital for understanding reactivity. acs.org

Future research should employ these computational tools to address several key questions:

Reactivity Ratios: In copolymerization with other monomers like styrene (B11656) or acrylates, what are the reactivity ratios? Computational models can predict these values, guiding the synthesis of copolymers with desired compositions. collectionscanada.gc.ca

Stereoselectivity: Can the polymerization be controlled to produce isotactic or syndiotactic polymers? Understanding the transition states can provide insights into controlling the stereochemical outcome.

Side Reactions: Are side reactions, such as chain transfer to the monomer or solvent, prevalent? Identifying the pathways and energetics of these reactions is essential for achieving high molecular weight polymers. acs.org

Table 2: Application of Computational Methods to Understand Reactivity
Research QuestionComputational MethodExpected OutcomeReference Concept
Rate of homopolymerizationDensity Functional Theory (DFT) calculation of transition state energies for radical addition.Prediction of the propagation rate coefficient (kp). scispace.com
Copolymer compositionQuantum chemical calculation of monomer and radical reactivity ratios.Prediction of copolymer microstructure based on monomer feed ratios. collectionscanada.gc.ca
Influence of substituentsMolecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis.Understanding of electronic distribution and its effect on vinyl group reactivity. acs.org
Mechanism of initiation/terminationAb initio modeling of radical-radical coupling and disproportionation pathways.Identification of dominant termination mechanisms and potential for controlled polymerization. mdpi.com

These computational studies, when combined with experimental validation, will enable a comprehensive mechanistic understanding, facilitating precise control over polymerization processes. acs.org

Advanced Polymer Design and Comprehensive Characterization for Specific Applications

The true potential of this compound lies in its role as a functional monomer. rsc.org The presence of the benzamide group within the polymer side chain can impart unique properties not found in simple commodity polymers like polystyrene. The amide functionality can engage in hydrogen bonding, potentially leading to materials with enhanced thermal stability, mechanical strength, and specific solvent affinities.

A key area of future research is the use of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). nih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. nih.govresearchgate.net For instance, copolymerizing this compound with a hydrophilic monomer could lead to amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery applications. sigmaaldrich.com

The potential applications for polymers derived from this compound are diverse and depend on the final polymer architecture and properties.

Table 3: Hypothetical Polymers and Potential Applications
Polymer TypeKey Property DriverPotential ApplicationRelevant Research Area
Homopolymer: Poly(this compound)Hydrogen bonding from amide groups; aromatic stacking.High-performance engineering plastics with high glass transition temperature (Tg). mdpi.com
Random Copolymer with StyreneTunable polarity and solubility.Compatibilizers for polymer blends, materials with tailored refractive indices. mdpi.com
Block Copolymer with Poly(ethylene glycol)Amphiphilicity.Nanoparticles for drug delivery, biocompatible coatings for medical devices. sigmaaldrich.com
Cross-linked Polymer NetworkHigh density of hydrogen bond donors/acceptors.Absorbent materials, membranes for separation processes, polymer-based cathodes for energy storage. nih.gov

Comprehensive characterization of these novel polymers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and tensile testing will be essential to establish clear structure-property relationships and validate their suitability for targeted applications. acs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Research and Design

The traditional, trial-and-error approach to discovering new materials is time-consuming and resource-intensive. acs.org The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this process, and its application to this compound and its derivatives offers significant opportunities. medium.com By analyzing vast datasets, AI can uncover hidden patterns and predict outcomes, dramatically accelerating the pace of innovation. medium.com

ML-driven polymer design typically follows a workflow that includes database construction, feature engineering, property prediction, virtual screening, and experimental validation. acs.org For this compound, this could be applied in several ways:

Synthesis Optimization: ML algorithms can analyze experimental data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing the monomer with the highest yield and purity. resolvemass.ca

Polymer Property Prediction: By training models on existing polymer databases, AI can predict the properties (e.g., glass transition temperature, tensile strength, solubility) of polymers made from this compound before they are ever synthesized. gcande.orgrsc.org This allows for rapid virtual screening of thousands of potential copolymer structures to identify the most promising candidates for a specific application. acs.org

Inverse Design: A transformative approach involves specifying the desired properties of a material and using generative AI models to propose novel monomer structures, including derivatives of this compound, that are predicted to exhibit those properties. resolvemass.ca

Table 4: AI and ML Applications in this compound Research
Application AreaAI/ML TechniqueObjectivePotential Impact
Monomer SynthesisBayesian OptimizationEfficiently find optimal reaction conditions (temperature, concentration, catalyst loading).Reduced development time and cost; higher yields.
Polymer Property PredictionGraph Neural Networks (GNNs)Predict properties like Tg, modulus, and solubility directly from the monomer/polymer structure.Accelerated discovery of new materials without extensive experimentation. rsc.org
New Monomer DiscoveryGenerative Adversarial Networks (GANs) or Variational Autoencoders (VAEs)Design novel derivatives of this compound with enhanced or targeted properties.Expansion of the accessible chemical space for high-performance polymers. resolvemass.ca
Process AutomationReinforcement LearningControl automated synthesis platforms (robotics) for high-throughput experimentation.Creation of large, high-quality datasets to further train and refine ML models. researchgate.net

Sustainable Synthesis and Applications of this compound Derivatives

In an era of increasing environmental awareness, integrating the principles of green chemistry into the entire lifecycle of a chemical product is paramount. polymerexpert.frenvirobites.org Future research on this compound must prioritize sustainability, from its synthesis to the applications and end-of-life considerations of its polymers. resolvemass.ca

The pursuit of sustainable synthesis routes involves several key strategies:

Renewable Feedstocks: Exploring pathways to synthesize the monomer from bio-based starting materials rather than petroleum-based chemicals. acs.org

Atom Economy: Designing reactions, such as direct C-H activation or polycondensation, that maximize the incorporation of reactant atoms into the final product, minimizing waste. polymerexpert.fr

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or photopolymerization, which can reduce reaction times and energy consumption compared to conventional heating. resolvemass.ca

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents, or performing reactions under solvent-free conditions. resolvemass.caorientjchem.org

Table 5: Green Chemistry Principles Applied to Synthesis
Green Chemistry PrincipleTraditional ApproachSustainable Future Direction
Waste PreventionMulti-step synthesis with stoichiometric reagents.One-pot, tandem reactions with high atom economy. rsc.org
Safer Solvents & ReagentsUse of chlorinated solvents (e.g., dichloromethane) and toxic reagents.Aqueous or solvent-free synthesis; use of benign catalysts. resolvemass.ca
Energy EfficiencyHigh-temperature reflux for extended periods.Microwave-assisted synthesis or photochemistry at ambient temperature. resolvemass.ca
Use of Renewable FeedstocksPetroleum-derived starting materials (e.g., toluene).Derivation from biomass sources like lignin (B12514952) or terpenes. acs.org

Beyond synthesis, a major research opportunity lies in designing polymers from this compound that are inherently sustainable. This could involve creating polymers that are biodegradable or, more importantly, chemically recyclable. nii.ac.jp By incorporating specific cleavable linkages into the polymer backbone during copolymerization, it may be possible to design materials that can be selectively deconstructed back to their monomeric components, contributing to a circular materials economy. nii.ac.jp

Q & A

Q. What are the standard synthetic routes for 3-methyl-5-vinylbenzamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example:

  • Step 1 : Activation of the carboxylic acid group via conversion to an acyl chloride using thionyl chloride (SOCl₂).
  • Step 2 : Amidation with a vinyl-substituted amine under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Characterization :
  • NMR : Confirm vinyl group presence (δ 5.0–6.5 ppm for protons on the double bond) and methyl substitution (δ 2.3–2.7 ppm).
  • IR : Look for amide C=O stretch (~1650 cm⁻¹) and vinyl C=C stretch (~1600 cm⁻¹) .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro enzyme inhibition assays targeting relevant pathways (e.g., kinases, proteases).

  • Experimental Design :
    • Use a positive control (e.g., staurosporine for kinase inhibition).
    • Test compound concentrations from 1 nM to 100 µM.
    • Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., ATP depletion assays).
  • Data Interpretation : Compare dose-response curves to identify potency thresholds .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assign vinyl protons (J = 10–17 Hz for trans/cis coupling) and aromatic protons adjacent to the methyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₁H₁₂NO).
  • FT-IR : Confirm amide functionality and absence of unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Hypothesis Testing :
    • Check for assay-specific interference (e.g., compound aggregation in high-throughput screens).
    • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

  • Parameter Screening :
    • Vary solvent (e.g., switch from DCM to THF for better solubility).
    • Optimize stoichiometry (1.2–1.5 equivalents of vinylamine to acyl chloride).
    • Use microwave-assisted synthesis to reduce reaction time (30 mins at 80°C vs. 12 hrs conventional).
  • Quality Control : Monitor reaction progress via TLC or inline IR spectroscopy .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

  • Molecular Docking :
    • Use software like AutoDock Vina or Schrödinger Glide.
    • Generate a homology model if the target’s crystal structure is unavailable.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å).
  • Validation : Compare predicted binding energies with experimental IC₅₀ values .

Q. What advanced techniques characterize degradation products of this compound under physiological conditions?

  • Forced Degradation Studies :
    • Expose the compound to pH 1–13 buffers, heat (40–80°C), and UV light.
  • Analysis :
    • LC-MS/MS : Identify hydrolyzed amide (via m/z shifts) or oxidized vinyl groups.
    • X-ray Photoelectron Spectroscopy (XPS) : Track changes in nitrogen/carbon oxidation states .

Methodological Guidance for Data Presentation

Q. How should researchers present spectral data for this compound in publications?

  • NMR : Include full spectra (¹H, ¹³C, DEPT-135) with peak assignments in tabular form.
  • X-ray Crystallography (if applicable): Deposit CIF files in the Cambridge Structural Database (CCDC) and cite the deposition number .
  • Figures : Follow journal guidelines (e.g., Med. Chem. Commun.: avoid excessive structures; use color-coded spectra) .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values.
  • Reproducibility : Include triplicate measurements and independent experiment repeats .

Contradictory Data and Troubleshooting

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Assumptions :
    • Check protonation states at physiological pH (use tools like MarvinSketch).
    • Account for solvation effects in docking scores.
  • Experimental Validation : Synthesize and test analogs with modified substituents (e.g., replacing vinyl with ethyl) to refine SAR .

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Strict Process Control :
    • Standardize starting material sources (e.g., use ≥99% purity reagents).
    • Document reaction parameters (temperature, stirring speed) in detail.
  • Analytical Consistency : Use the same HPLC column and mobile phase for purity checks across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.